molecular formula C13H18O B3303517 (2-Phenylcyclohexyl)methanol CAS No. 92077-68-4

(2-Phenylcyclohexyl)methanol

Cat. No.: B3303517
CAS No.: 92077-68-4
M. Wt: 190.28 g/mol
InChI Key: MJXMWXWVIXLIGK-UHFFFAOYSA-N
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Description

(2-Phenylcyclohexyl)methanol is an organic compound with the molecular formula C13H18O It is a type of alcohol where a phenyl group is attached to the cyclohexyl ring, which in turn is bonded to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclohexyl)methanol typically involves the Grignard reaction. One common method includes the reaction of phenylmagnesium bromide with cyclohexanone, followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Cyclohexyl phenyl ketone or cyclohexyl benzoic acid.

    Reduction: Cyclohexylbenzene.

    Substitution: Cyclohexyl phenyl halides.

Scientific Research Applications

(2-Phenylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the phenyl group.

    Phenylmethanol (Benzyl alcohol): Similar structure but lacks the cyclohexyl ring.

    Cyclohexylmethanol: Similar structure but lacks the phenyl group.

Uniqueness

(2-Phenylcyclohexyl)methanol is unique due to the presence of both a phenyl group and a cyclohexyl ring, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts .

Properties

IUPAC Name

(2-phenylcyclohexyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXMWXWVIXLIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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